An In-depth Technical Guide to the Lewis Y Antigen: Structure, Biosynthesis, and Analysis
An In-depth Technical Guide to the Lewis Y Antigen: Structure, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a carbohydrate structure of significant interest in biomedical research, particularly in the fields of oncology and developmental biology. Classified as a blood group antigen, LeY is prominently expressed during embryogenesis and on the surface of various epithelial cancers, where its presence is often correlated with poor prognosis and metastasis. This technical guide provides a comprehensive overview of the Lewis Y antigen, detailing its intricate structure, the complex enzymatic pathway responsible for its biosynthesis, and a variety of experimental protocols for its detection and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of glycobiology and the development of novel cancer diagnostics and therapeutics targeting this important tumor-associated carbohydrate antigen.
The Structure of Lewis Y Antigen
The Lewis Y antigen is a tetrasaccharide with the chemical structure Fucα1→2Galβ1→4[Fucα1→3]GlcNAcβ1→R .[1] This structure is characterized by the presence of two fucose residues linked to a Type 2 lactosamine backbone (Galβ1→4GlcNAc).
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α1,2-linked fucose: One fucose molecule is attached to the galactose (Gal) residue.
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α1,3-linked fucose: The second fucose molecule is attached to the N-acetylglucosamine (GlcNAc) residue.
The "R" group represents the glycoconjugate to which the LeY oligosaccharide is attached, which can be either a protein (forming a glycoprotein) or a lipid (forming a glycolipid) on the cell surface.
The Biosynthesis Pathway of Lewis Y Antigen
The biosynthesis of the Lewis Y antigen is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential addition of fucose residues to precursor oligosaccharide chains by specific fucosyltransferases (FUTs). The primary precursor for LeY is the Type 2 chain (Galβ1-4GlcNAc-R).
The synthesis can proceed through two main pathways:
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Pathway 1: The H type 2 antigen (Fucα1-2Galβ1-4GlcNAc-R) is formed first by the action of an α1,2-fucosyltransferase (FUT1 or FUT2). Subsequently, an α1,3-fucosyltransferase (such as FUT4 or FUT9) adds a fucose to the GlcNAc residue to form LeY.
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Pathway 2: The Lewis X antigen (Galβ1-4[Fucα1-3]GlcNAc-R) is synthesized first by an α1,3-fucosyltransferase. Then, an α1,2-fucosyltransferase adds a fucose to the galactose residue to complete the LeY structure.
The key enzymes involved in this pathway belong to the fucosyltransferase family:
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α1,2-Fucosyltransferases (FUT1 and FUT2): These enzymes catalyze the addition of fucose to the terminal galactose of the precursor chain, forming the H antigen. FUT1 is primarily active in erythrocytes, while FUT2 is the "secretor" enzyme, responsible for the presence of H antigen in secretions.
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α1,3/4-Fucosyltransferases (e.g., FUT3, FUT4, FUT9): These enzymes are responsible for adding fucose to the N-acetylglucosamine residue. FUT3 can also fucosylate Type 1 chains, leading to the synthesis of Lewis a and Lewis b antigens. FUT4 and FUT9 are primarily α1,3-fucosyltransferases that act on Type 2 chains to generate Lewis X and, subsequently, Lewis Y.[2]
Quantitative Data
This section summarizes key quantitative data related to the Lewis Y antigen and the enzymes involved in its biosynthesis.
Table 1: Kinetic Parameters of Fucosyltransferases
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| FUT1 (Human) | Phenyl β-D-galactoside | 2.4 | N/A | N/A | [1][3] |
| AtFUT1 (Wild Type) | GDP-Fucose | 0.045 ± 0.005 | 1.3 ± 0.03 | 28,889 | [4] |
| AtFUT1 (Wild Type) | Xyloglucan oligosaccharide | 0.23 ± 0.03 | 1.3 ± 0.03 | 5,652 | [4] |
N/A: Not Available. Data for other human FUTs involved in LeY synthesis is limited in the public domain.
Table 2: Binding Affinity of Anti-Lewis Y Antibodies
| Antibody | KD (M) | Method | Reference |
| mAb-7B2 | 0.8 x 10-9 | Surface Plasmon Resonance | [5] |
| mAb-BR96 | 1.5 x 10-9 | Surface Plasmon Resonance | [5] |
| mAb-h3S193 | 2.1 x 10-9 | Surface Plasmon Resonance | [5] |
Table 3: Expression of Lewis Y in Human Cancers
| Cancer Type | Positive Cases (%) | Reference |
| Breast Cancer | 44 - 90 | [6] |
| Small Cell Lung Cancer | 74 | |
| Ovarian Cancer | 88.33 | |
| Colon Cancer | High |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the Lewis Y antigen.
Immunohistochemical (IHC) Detection of Lewis Y in Tissue Samples
This protocol outlines the steps for visualizing the localization of LeY in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
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FFPE tissue sections on charged slides
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Xylene
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Ethanol (100%, 95%, 70%)
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Deionized water
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Citrate buffer (10 mM, pH 6.0)
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Phosphate-buffered saline (PBS)
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Blocking solution (e.g., 5% normal goat serum in PBS)
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Primary antibody: Anti-Lewis Y monoclonal antibody (e.g., clone F3, ab3359), diluted according to manufacturer's instructions (a starting point is 1:100 - 1:500).
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HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
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DAB (3,3'-Diaminobenzidine) substrate kit
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Hematoxylin
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Mounting medium
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in xylene (2 x 5 minutes).
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Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
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Rinse with deionized water.
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Antigen Retrieval:
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Immerse slides in pre-heated citrate buffer (95-100°C) for 20 minutes.
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Allow slides to cool in the buffer for 20 minutes at room temperature.
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Rinse with PBS (3 x 5 minutes).
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Blocking:
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Incubate sections with blocking solution for 1 hour at room temperature to block non-specific binding.
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Primary Antibody Incubation:
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Incubate sections with the diluted anti-Lewis Y primary antibody overnight at 4°C in a humidified chamber.
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Secondary Antibody Incubation:
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Rinse with PBS (3 x 5 minutes).
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection:
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Rinse with PBS (3 x 5 minutes).
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Incubate with DAB substrate solution until a brown color develops (monitor under a microscope).
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Rinse with deionized water.
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Counterstaining and Mounting:
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Counterstain with hematoxylin for 1-2 minutes.
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"Blue" the sections in running tap water.
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Dehydrate through a graded ethanol series and clear in xylene.
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Mount with a permanent mounting medium.
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Western Blotting for Lewis Y-Glycoproteins
This protocol describes the detection of LeY on glycoproteins separated by SDS-PAGE.
Materials:
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Cell or tissue lysates
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody: Anti-Lewis Y monoclonal antibody
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
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Protein Separation: Separate proteins from cell or tissue lysates by SDS-PAGE.
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Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
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Primary Antibody Incubation: Incubate the membrane with the anti-Lewis Y antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane with TBST (3 x 10 minutes).
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Washing: Wash the membrane with TBST (3 x 10 minutes).
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Detection: Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.
High-Performance Liquid Chromatography (HPLC) for Fucosylated Oligosaccharide Analysis
This is a generalized protocol for the analysis of fucosylated oligosaccharides, which can be adapted for LeY.
Materials:
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Released oligosaccharides from glycoproteins or glycolipids
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HPLC system with a suitable column (e.g., amine-bonded or porous graphitized carbon)
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Mobile phase (e.g., acetonitrile/water gradient)
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Fluorescent labeling reagent (e.g., 2-aminobenzamide)
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Fluorescence detector
Procedure:
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Sample Preparation: Release oligosaccharides from the glycoconjugates using enzymatic (e.g., PNGase F for N-glycans) or chemical methods.
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Fluorescent Labeling: Label the reducing end of the released oligosaccharides with a fluorescent tag like 2-aminobenzamide.
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HPLC Separation: Separate the labeled oligosaccharides by HPLC. A common method is normal-phase HPLC on an amine-bonded column with an acetonitrile/water gradient.
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Detection: Detect the separated oligosaccharides using a fluorescence detector.
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Quantification: Quantify the LeY peak by comparing its area to that of a known standard.
Mass Spectrometry (MS) for Structural Characterization of Lewis Y
This generalized protocol outlines the use of mass spectrometry for the detailed structural analysis of LeY.
Materials:
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Purified LeY-containing glycans or glycopeptides
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Mass spectrometer (e.g., MALDI-TOF or ESI-MS/MS)
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Matrix (for MALDI)
Procedure:
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Sample Preparation: Purify the LeY-containing glycans or glycopeptides. For glycopeptide analysis, proteins are typically digested with a protease (e.g., trypsin).
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Ionization: Ionize the sample using an appropriate method. For MALDI-TOF, the sample is co-crystallized with a matrix. For ESI, the sample is introduced in a liquid phase.
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Mass Analysis: Determine the mass-to-charge ratio (m/z) of the parent ions.
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Tandem MS (MS/MS): Select the ion corresponding to the LeY-containing molecule and fragment it.
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Data Analysis: Analyze the fragmentation pattern to confirm the sequence and branching of the monosaccharides, thus confirming the structure of the Lewis Y antigen.
Conclusion
The Lewis Y antigen represents a critical area of study in glycobiology with profound implications for cancer research and developmental biology. Its specific structure and biosynthetic pathway, governed by a series of fucosyltransferases, make it a unique molecular entity. The overexpression of LeY in a wide range of cancers has positioned it as a promising target for the development of novel immunotherapies and diagnostic tools. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the expression, localization, and function of the Lewis Y antigen. Further research into the precise roles of the various fucosyltransferases in LeY synthesis and the downstream signaling pathways modulated by LeY will undoubtedly continue to advance our understanding of its biological significance and its potential as a therapeutic target.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Synthesis of Lewis Y Analogs and Their Protein Conjugates for Structure-Immunogenicity Relationship Studies of Lewis Y Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
